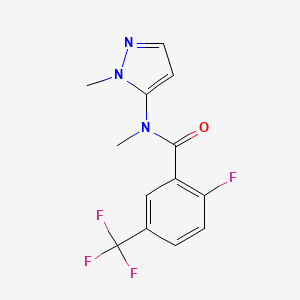
2-fluoro-N-methyl-N-(2-methylpyrazol-3-yl)-5-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-fluoro-N-methyl-N-(2-methylpyrazol-3-yl)-5-(trifluoromethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of a class of enzymes called histone deacetylases (HDACs), which play a critical role in gene expression regulation.
Mecanismo De Acción
The mechanism of action of 2-fluoro-N-methyl-N-(2-methylpyrazol-3-yl)-5-(trifluoromethyl)benzamide involves the inhibition of 2-fluoro-N-methyl-N-(2-methylpyrazol-3-yl)-5-(trifluoromethyl)benzamide. 2-fluoro-N-methyl-N-(2-methylpyrazol-3-yl)-5-(trifluoromethyl)benzamide are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. Inhibition of 2-fluoro-N-methyl-N-(2-methylpyrazol-3-yl)-5-(trifluoromethyl)benzamide by 2-fluoro-N-methyl-N-(2-methylpyrazol-3-yl)-5-(trifluoromethyl)benzamide leads to the accumulation of acetylated histones, which results in the activation of tumor suppressor genes and the repression of oncogenes. This, in turn, leads to cell cycle arrest, apoptosis, and differentiation in cancer cells.
Biochemical and Physiological Effects:
2-fluoro-N-methyl-N-(2-methylpyrazol-3-yl)-5-(trifluoromethyl)benzamide has been shown to have significant biochemical and physiological effects. The compound has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. Moreover, it has been shown to have anti-inflammatory and neuroprotective effects in preclinical studies. The compound has also been shown to inhibit the growth and metastasis of various types of cancer, including breast, lung, prostate, and colon cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-fluoro-N-methyl-N-(2-methylpyrazol-3-yl)-5-(trifluoromethyl)benzamide in lab experiments is its potent inhibitory activity against 2-fluoro-N-methyl-N-(2-methylpyrazol-3-yl)-5-(trifluoromethyl)benzamide. This makes the compound a valuable tool for studying the role of 2-fluoro-N-methyl-N-(2-methylpyrazol-3-yl)-5-(trifluoromethyl)benzamide in gene expression regulation and disease development. However, one of the limitations of using the compound in lab experiments is its potential toxicity and off-target effects. Therefore, careful dose optimization and toxicity studies are required before using the compound in in vivo studies.
Direcciones Futuras
There are several future directions for the research on 2-fluoro-N-methyl-N-(2-methylpyrazol-3-yl)-5-(trifluoromethyl)benzamide. One direction is to investigate the therapeutic potential of the compound in various types of cancer, including those that are resistant to conventional therapies. Another direction is to explore the anti-inflammatory and neuroprotective effects of the compound in preclinical models of inflammatory and neurodegenerative diseases. Moreover, studies are needed to elucidate the molecular mechanisms underlying the effects of the compound on 2-fluoro-N-methyl-N-(2-methylpyrazol-3-yl)-5-(trifluoromethyl)benzamide and gene expression regulation. Furthermore, the development of more potent and selective HDAC inhibitors based on the structure of 2-fluoro-N-methyl-N-(2-methylpyrazol-3-yl)-5-(trifluoromethyl)benzamide is an important future direction for the field.
Métodos De Síntesis
The synthesis of 2-fluoro-N-methyl-N-(2-methylpyrazol-3-yl)-5-(trifluoromethyl)benzamide has been reported in the literature. The synthesis involves the reaction of 2-fluoro-5-(trifluoromethyl)benzoic acid with N-methyl-2-methylpyrazole-3-carboxamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields 2-fluoro-N-methyl-N-(2-methylpyrazol-3-yl)-5-(trifluoromethyl)benzamide as a white solid with a high yield.
Aplicaciones Científicas De Investigación
2-fluoro-N-methyl-N-(2-methylpyrazol-3-yl)-5-(trifluoromethyl)benzamide has been extensively studied for its potential therapeutic applications. The compound is a potent inhibitor of 2-fluoro-N-methyl-N-(2-methylpyrazol-3-yl)-5-(trifluoromethyl)benzamide, which are enzymes that regulate gene expression by removing acetyl groups from histone proteins. 2-fluoro-N-methyl-N-(2-methylpyrazol-3-yl)-5-(trifluoromethyl)benzamide have been implicated in the development and progression of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. Inhibition of 2-fluoro-N-methyl-N-(2-methylpyrazol-3-yl)-5-(trifluoromethyl)benzamide by 2-fluoro-N-methyl-N-(2-methylpyrazol-3-yl)-5-(trifluoromethyl)benzamide has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. Moreover, the compound has been shown to have anti-inflammatory and neuroprotective effects in preclinical studies.
Propiedades
IUPAC Name |
2-fluoro-N-methyl-N-(2-methylpyrazol-3-yl)-5-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F4N3O/c1-19(11-5-6-18-20(11)2)12(21)9-7-8(13(15,16)17)3-4-10(9)14/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKPGQPSXHSYGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)N(C)C(=O)C2=C(C=CC(=C2)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F4N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-methyl-N-(2-methylpyrazol-3-yl)-5-(trifluoromethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Chloro-4-[[1-(pyridin-3-ylmethyl)triazol-4-yl]methyl]-2,3-dihydro-1,4-benzoxazine](/img/structure/B7634124.png)
![3,5-Dimethyl-4-[(3-methyl-5-pyridin-2-yl-1,2,4-triazol-1-yl)methyl]-1,2-oxazole](/img/structure/B7634131.png)
![1-(2-Methyloxolan-3-yl)-3-[1-(4-methylphenoxy)propan-2-yl]urea](/img/structure/B7634151.png)
![N-[1-(1-methylpyrazol-4-yl)ethyl]-2-(2-phenylimidazol-1-yl)propanamide](/img/structure/B7634165.png)
![N-[5-carbamoyl-2-(dimethylamino)phenyl]-2-fluoro-3-methylbenzamide](/img/structure/B7634169.png)
![[3-(1-Methyl-1,2,4-triazol-3-yl)phenyl] 1-methylpyrazole-4-carboxylate](/img/structure/B7634173.png)

![N-tert-butyl-2-(cyclopropylmethyl)-4-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7634185.png)
![2-fluoro-3-methyl-N-[4-(oxolan-3-ylmethoxy)phenyl]benzamide](/img/structure/B7634191.png)
![N-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]-1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethanamine](/img/structure/B7634199.png)
![N-[(1-acetylpyrrolidin-3-yl)methyl]-N-methyl-2-propan-2-ylbenzenesulfonamide](/img/structure/B7634210.png)
![N-[[4-(2-pyrrolidin-1-ylethoxy)phenyl]methyl]cyclopentene-1-carboxamide](/img/structure/B7634219.png)

![N-[(4-chlorophenyl)-pyrimidin-2-ylmethyl]-N-methylcyclopentene-1-carboxamide](/img/structure/B7634241.png)